molecular formula C13H13BrO2 B2677553 6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1784950-81-7

6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2677553
CAS No.: 1784950-81-7
M. Wt: 281.149
InChI Key: AGOSLVFYJGUROH-UHFFFAOYSA-N
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Description

6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to a spiro-fused system, which includes a naphthalene ring and a cyclopropane ring. The presence of the bromine atom and the spirocyclic structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative, followed by cyclopropanation to introduce the spirocyclic structure. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropanation reagents like diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups .

Scientific Research Applications

6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid is unique due to its specific combination of a bromine atom and a spiro-fused naphthalene-cyclopropane system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-9-4-3-8-2-1-5-13(10(8)6-9)7-11(13)12(15)16/h3-4,6,11H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSLVFYJGUROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C3(C1)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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